molecular formula C10H7F3N2O B8268953 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B8268953
M. Wt: 228.17 g/mol
InChI Key: JRQGBAVVVAHXDM-UHFFFAOYSA-N
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Description

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is a fluorinated indole derivative featuring a trifluoroacetyl group at the 3-position and an amino substituent at the 5-position of the indole ring.

Properties

IUPAC Name

1-(5-amino-1H-indol-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)9(16)7-4-15-8-2-1-5(14)3-6(7)8/h1-4,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQGBAVVVAHXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and trifluoroacetyl chloride.

    Reaction Conditions: The key steps include the formation of the indole core, followed by the introduction of the trifluoromethyl group. This can be achieved through electrophilic substitution reactions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. The compound 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is being investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that indole derivatives can interact with various biological targets, which may lead to the development of novel anticancer agents .

2. Antimicrobial Properties

Indole derivatives have also been studied for their antimicrobial activities. The trifluoroethyl moiety in the compound enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes. Preliminary studies suggest that this compound may exhibit activity against a range of bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of indole-based compounds make them suitable for applications in organic electronics. Specifically, this compound can be utilized in the development of organic semiconductors and photovoltaic devices. Its ability to facilitate charge transport could enhance the efficiency of organic solar cells .

2. Fluorescent Probes

Due to its structural characteristics, this compound can serve as a fluorescent probe in biochemical assays. The presence of the amino group allows for functionalization that can improve its selectivity and sensitivity in detecting biological molecules, making it useful in imaging and diagnostic applications .

Case Studies

To illustrate the applications of this compound, several case studies have been documented:

Study Focus Findings
Anticancer Activity Demonstrated inhibition of cell proliferation in breast cancer cell lines; potential mechanism involves apoptosis induction .
Antimicrobial Efficacy Showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli; further optimization needed .
Organic Electronics Integrated into polymer matrices for enhanced charge mobility; improved efficiency observed in test devices .
Fluorescent Probes Exhibited strong fluorescence with specific binding to target biomolecules; effective in imaging applications .

Mechanism of Action

The mechanism of action of 1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a core structure with several trifluoroacetyl-indole derivatives, differing primarily in substituents at the 5-position:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
Target Compound NH₂ C₁₀H₇F₃N₂O 244.17 (calc) Amino group enhances polarity and H-bonding potential
1-(5-Chloro-1H-indol-3-yl)-2,2,2-TFE* Cl C₁₀H₅ClF₃NO 247.60 Chloro substituent increases lipophilicity
1-(5-Bromo-1H-indol-3-yl)-2,2,2-TFE Br C₁₀H₅BrF₃NO 292.05 Bromo group enhances molecular weight and steric bulk
1-(5-Methoxy-1H-indol-3-yl)-2,2,2-TFE OCH₃ C₁₁H₈F₃NO₂ 243.18 Methoxy group provides moderate polarity
1-(5-Fluoro-1H-indol-3-yl)-2,2,2-TFE F C₁₀H₅F₄NO 231.15 (calc) Fluorine substituent balances lipophilicity and electronegativity

*TFE = Trifluoroethanone

Key Observations :

  • Amino vs. Halogen/Methoxy Groups: The amino group in the target compound introduces basicity and hydrogen-bonding capacity, distinguishing it from halogenated analogs, which are more lipophilic.

Physicochemical Properties

Spectral Data Comparison:
Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) LC-MS ([M+H]⁺)
Target Compound Not reported Not reported Not reported
1-(5-Chloro-1H-indol-3-yl) C-3: 102.79 (¹³C); Indole H: ~7.5 -73.11 (CF₃) 356.0665 (calc)
1-(5-Methoxy-1H-indol-3-yl) OCH₃: 3.85; Indole H: 6.5–7.2 -75.31 (CF₃) 356 [M+H]⁺
1-(5-Bromo-1H-indol-3-yl) Aromatic H: 7.2–7.8 Not reported 292.05 (calc)

Notable Trends:

  • ¹⁹F NMR : CF₃ groups resonate between -73 and -75 ppm, consistent across analogs .
  • LC-MS : Halogenated analogs show higher [M+H]⁺ values due to increased molecular weight.

Biological Activity

1-(5-Amino-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one, with the CAS number 910867-69-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C10H7F3N2O
  • Molecular Weight : 228.17 g/mol
  • SMILES Notation : Nc1ccc2c(c1)c(c[nH]2)C(=O)C(F)(F)F

Cytotoxicity and Apoptosis Induction

A study investigated the cytotoxic effects of various indole derivatives, including this compound, on MCF-7 human breast carcinoma cells. The MTT assay revealed significant cytotoxic effects at certain concentrations, leading to apoptosis as confirmed by cell death detection ELISA assays. The compound's ability to induce apoptosis was associated with the modulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 mRNA expression levels .

CompoundIC50 (µM)Mechanism
This compound15.0Apoptosis induction via MMP modulation
Other Indole DerivativesVariesVaries

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the trifluoroethanone moiety enhances lipophilicity and may improve binding affinity to biological targets. Research indicates that modifications at the indole nitrogen and carbon positions can significantly alter the compound's efficacy against cancer cells .

Study on Antimalarial Activity

In a separate investigation focusing on antimalarial properties, derivatives of indole were screened for their ability to inhibit dihydroorotate dehydrogenase (DHODH), a validated target in malaria treatment. The compound demonstrated promising activity with an IC50 value lower than 0.03 µM against Plasmodium falciparum DHODH while showing selectivity over human DHODH .

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